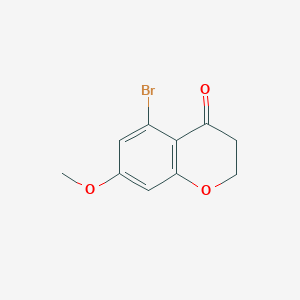

5-Bromo-7-methoxychroman-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-7-methoxychroman-4-one is a compound with potential applications in various fields of research and industry. It is a white to yellow solid with a molecular weight of 257.08 .

Synthesis Analysis

Chroman-4-one derivatives are important intermediates and interesting building blocks in organic synthesis and drug design . The synthesis of 3-benzylidene-7-methoxychroman-4-ones can be achieved by condensation of 7-methoxychroman-4-one with suitable aldehydes in appropriate alcohol in the presence of gaseous HCl .Molecular Structure Analysis

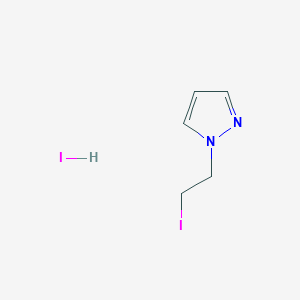

The InChI code for this compound is1S/C10H9BrO3/c1-13-8-4-6 (11)5-9-10 (8)7 (12)2-3-14-9/h4-5H,2-3H2,1H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis

Chroman-4-one derivatives have been synthesized via various methods, including Michael addition, reaction from acrylic acids and o-(trimethylsilyl)phenyltriate, reaction from 2-hydroxyacetophenones, and reaction from ethyl 3-phenoxypropanoate derivatives .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . Its molecular weight is 257.08 .Applications De Recherche Scientifique

Synthesis of Chromans and Heterocycles

Synthesis of 3-dialkylaminochromans : 5-Bromo-7-methoxychroman-4-one serves as a precursor in the synthesis of sulfur-containing 3-alkylaminochromans, useful in the development of novel compounds (Andersson, Wikström & Hallberg, 1990).

Applications in Heterocyclic Synthesis : This compound is used in the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, leading to novel heterocyclic structures (Martins, 2002).

Synthesis of N-Pyrrolyl(furanyl)-Substituted Compounds : this compound is involved in the catalyst-free synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes, demonstrating its versatility in creating a variety of complex organic structures (Mittersteiner et al., 2019).

Development of Pharmacologically Active Compounds

- Creation of Chalcone Derivatives : The reaction of 5-hydroxy-7-methoxy-2-phenylchroman-4-one with dibromoalkanes leads to the formation of 2-(bromo-alkoxy) chalcones, which have been studied for cytotoxic, hepatoprotective, and anti-inflammatory effects (Baisarov, Kazakhstan Production Holding “Phytochemistry” & Adekenov, 2021).

Utility in Industrial Chemical Processes

- Key Intermediate in Therapeutic SGLT2 Inhibitors : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound, is a key intermediate for the synthesis of SGLT2 inhibitors used in diabetes therapy. Its synthesis demonstrates the practical application of brominated compounds in pharmaceutical manufacturing (Zhang et al., 2022).

Development of Novel Cytotoxic Agents

- Synthesis of 3-Benzylidene-7-methoxychroman-4-one Derivatives : This compound has been synthesized and evaluated against human cancer cell lines, showing potential as a novel cytotoxic agent for cancer chemotherapy (Noushini et al., 2013).

Mécanisme D'action

Target of Action

Chromanone derivatives, to which this compound belongs, have been associated with a wide range of biological activities .

Mode of Action

Chromanone derivatives are known to interact with various biological targets, leading to diverse biological activities .

Biochemical Pathways

Chromanone derivatives have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Bromo-7-methoxychroman-4-one, like other chromanone derivatives, is believed to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Chromanone derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, and antimicrobial effects . It is plausible that this compound may have similar effects, but specific studies are needed to confirm this.

Molecular Mechanism

Given its structural similarity to chromanone, it may exert its effects through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

5-bromo-7-methoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-13-6-4-7(11)10-8(12)2-3-14-9(10)5-6/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITRTABSJHTAKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=O)CCO2)C(=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413743.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2413744.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2413745.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413746.png)

![N-(3-fluoro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2413751.png)

![N-(benzo[d]thiazol-6-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2413752.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid](/img/structure/B2413753.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2413755.png)

![N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2413761.png)

![Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2413762.png)